Chicanin
Description
Overview of Lignans (B1203133) in Natural Product Chemistry
Lignans are a large and diverse group of polyphenolic compounds found widely throughout the plant kingdom. mcgill.ca They are classified as secondary metabolites and are formed through the oxidative dimerization of two phenylpropanoid units (C6-C3). nih.govtorvergata.it This basic structure allows for extensive variation, leading to numerous subclasses of lignans, including furofuran, furan, dibenzylbutane, dibenzylbutyrolactone, aryltetralin, arylnaphthalene, and dibenzocyclooctadiene types. nih.gov
In plants, lignans are believed to play a role in defense mechanisms against herbivores and pathogens. mcgill.cacdnsciencepub.com They are found in various parts of the plant, including seeds, whole grains, vegetables, and fruits. nih.gov From a chemical perspective, the stereochemistry of lignans is a critical factor that influences their biological activity. The presence of multiple chiral centers results in various stereoisomers, each potentially having unique interactions with biological systems. nih.gov
Discovery and Isolation of Chicanin from Schisandra chinensis
This compound was first reported as a newly discovered lignan (B3055560) in a 1981 study by Liu et al. cdnsciencepub.com It was isolated from the fruit of a Schisandra species collected in the Hubei province of China. cdnsciencepub.com The isolation process involved extracting the plant material and utilizing chemical and spectral analysis to identify and characterize the compound. cdnsciencepub.com
The discovery was significant because, at the time, the Schisandra genus was primarily known for producing dibenzocyclooctadiene type lignans. cdnsciencepub.commdpi.com this compound was identified as a tetrahydrofuran-type lignan, making it the first of its kind to be isolated from this genus. cdnsciencepub.com Its structure was elucidated as 2S-(3-methoxy-4-hydroxyphenyl)-3R,4S-dimethyl-5S-(3,4-methylenedioxyphenyl)tetrahydrofuran. cdnsciencepub.com This identification was achieved through spectral analysis and chemical conversions, which distinguished it from other known diastereomers like austrobailignan-7. cdnsciencepub.com
Historical Context of this compound Research
The history of this compound research begins with its initial isolation and characterization published in 1981. cdnsciencepub.com Prior to this, research on lignans from Schisandra sphenanthera and S. henryi had focused on dibenzocyclooctadiene lignans like schisantherin A, B, C, and D, which were investigated for their effects on serum glutamic-pyruvic transaminase (SGPT) levels. cdnsciencepub.com The discovery of this compound broadened the known phytochemical diversity of the Schisandra genus. cdnsciencepub.com
Initial pharmacological tests mentioned in the discovery paper indicated that this compound was not effective in lowering abnormally high SGPT levels in mice, distinguishing its activity profile from the dibenzocyclooctadiene lignans from the same plant family. cdnsciencepub.com This finding underscored that structural differences between lignan subclasses, such as the tetrahydrofuran (B95107) structure of this compound versus the dibenzocyclooctadiene structure of other Schisandra lignans, lead to different biological activities. nih.govcdnsciencepub.com Subsequent research has continued to explore the various lignans within Schisandra, but the initial work on this compound established an important new structural class within this genus. cdnsciencepub.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₅ | nih.gov |
| Molar Mass | 342.4 g/mol | nih.gov |
| IUPAC Name | 4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | nih.gov |
| Class | Tetrahydrofuran Lignan | cdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDORDSJPIKURD-OCBHBYCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120689 | |
| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78919-28-5 | |
| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Stereochemistry of Chicanin
Spectroscopic Analysis for Structural Determination
Spectroscopic methods have been paramount in piecing together the molecular framework of Chicanin.
Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of typical data and is for illustrative purposes.
Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of typical data and is for illustrative purposes.
High-resolution mass spectrometry (HRMS) played a key role in determining the elemental composition of this compound, confirming its molecular formula as C₂₀H₂₂O₅ with a measured molecular ion peak at m/z 342.1459. tandfonline.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial molecular ion would undergo characteristic cleavages, particularly at the benzylic positions and ether linkages of the tetrahydrofuran (B95107) ring, to generate stable fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
Elucidation of Relative Stereochemistry
The relative arrangement of the substituents on the tetrahydrofuran ring was established through chemical correlation studies. By converting this compound into known compounds with established stereochemistry, the relative orientations of the methyl and aryl groups could be deduced.
Determination of Absolute Stereochemistry
The absolute configuration of this compound was definitively assigned as 2S, 3R, 4S, 5S. tandfonline.com This was achieved through a series of chemical transformations that converted this compound into (+)-galcatin, a compound whose absolute stereochemistry was already known. tandfonline.com This chemical correlation provided irrefutable evidence for the specific spatial arrangement of all four chiral centers in this compound. Optical Rotatory Dispersion (ORD) studies would have also been employed to support the assignment of the absolute configuration by observing the rotation of plane-polarized light at different wavelengths. tandfonline.com
Preclinical and in Vitro Studies
Cell Lines Utilized in Research
The primary cell line reported in the scientific literature for studying the anti-inflammatory effects of chicanin is the RAW 264.7 murine macrophage-like cell line. mdpi.com Macrophages are key cells in the immune system that play a central role in initiating and propagating inflammatory responses. tandfonline.com The RAW 264.7 cell line is widely used in inflammation research because it can be stimulated to produce a variety of pro-inflammatory mediators, mimicking the inflammatory process in vitro. mdpi.commdpi.com
In Vitro Models of Inflammation
To study this compound's anti-inflammatory potential, researchers have employed in vitro models of inflammation using the RAW 264.7 cell line. mdpi.com The most common method is the use of Lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4). mdpi.comnih.gov
In these experimental setups, RAW 264.7 cells are treated with LPS, which leads to the production and release of various pro-inflammatory molecules. The anti-inflammatory activity of this compound is then assessed by its ability to inhibit the production of these molecules. mdpi.com
Research findings indicate that this compound significantly inhibits the LPS-induced production of key inflammatory mediators. mdpi.com Specifically, this compound was found to suppress the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com Furthermore, it down-regulated the mRNA expression of several pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. mdpi.com The inhibitory effects on cytokine expression were concentration-dependent, with the strongest effects observed for Interleukin-1β (IL-1β), Granulocyte-colony stimulating factor (G-CSF), and Monocyte chemoattractant protein-1 (MCP-1). mdpi.com
| Mediator Class | Specific Mediator | Effect of this compound |
|---|---|---|
| Reactive Species | Nitric Oxide (NO) | Production Inhibited |
| Lipid Mediator | Prostaglandin E2 (PGE2) | Production Inhibited |
| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | mRNA Expression Decreased |
| Cyclooxygenase-2 (COX-2) | mRNA Expression Decreased | |
| Cytokines/Chemokines | Tumor Necrosis Factor-α (TNF-α) | mRNA Expression Decreased |
| Interleukin-1β (IL-1β) | mRNA Expression Strongly Inhibited (82%) | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | mRNA Expression Strongly Inhibited (73%) | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | mRNA Expression Strongly Inhibited (85%) |
Assessment of Cytotoxicity
When evaluating a compound for its therapeutic potential, it is crucial to assess its toxicity to cells. In the context of the in vitro studies on its anti-inflammatory effects, this compound was evaluated for cytotoxicity in RAW 264.7 macrophage cells. The research concluded that this compound exhibited no cytotoxic effects at the concentrations used to demonstrate its anti-inflammatory activity. mdpi.com
Animal Models for Inflammatory Diseases
While extensive in vitro data exists, direct in vivo studies using animal models of specific inflammatory diseases (such as arthritis or colitis) to test the efficacy of isolated this compound are not widely reported in the available scientific literature.
However, one study on a rat model of isoproterenol-induced heart failure investigated a combination therapy containing Schisandra chinensis extract and Coenzyme Q10. nih.gov Heart failure is a condition known to involve an inflammatory component. nih.gov In this study, this compound was identified through molecular docking as one of the key active compounds from Schisandra chinensis. tandfonline.comnih.gov The combination treatment was found to be effective in reducing the inflammatory response in myocardial tissue, suggesting a potential role for its active components, including this compound, in modulating inflammation in vivo. nih.gov It is important to note that this study evaluated a complex mixture and not this compound as an isolated agent. nih.gov
Future Directions and Research Gaps
Further Elucidation of Molecular Targets
Initial studies have identified that chicanin exerts anti-inflammatory effects by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and IκB-α. medchemexpress.comglpbio.comselleckchem.com This action down-regulates lipopolysaccharide (LPS)-induced inflammatory cytokines. escholarship.org The proposed mechanism involves the inhibition of the LPS-induced TLR4-IκBα/MAPK/ERK signaling pathways. escholarship.orgnih.gov However, the precise molecular binding sites and the full spectrum of its targets are yet to be comprehensively mapped. Future research should aim to identify other potential protein targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking could be employed to uncover novel interacting partners. For instance, a molecular docking study suggested that this compound has good binding activity with RELA, a subunit of the NF-κB complex, and PIK3CG, a subunit of PI3K. nih.govresearchgate.net A deeper understanding of its molecular interactions is crucial for a complete picture of its mechanism of action and for identifying potential off-target effects.
Investigation of In Vivo Efficacy and Mechanisms
While in vitro studies using cell lines like murine macrophages (RAW 264.7) have demonstrated this compound's anti-inflammatory potential, there is a notable lack of extensive in vivo data. escholarship.org Future research must focus on validating these findings in animal models of inflammatory diseases. Such studies would be critical to assess the bioavailability, pharmacokinetics, and efficacy of this compound in a complex biological system. Investigating its effects in models of conditions like arthritis, inflammatory bowel disease, or neuroinflammation would provide crucial insights into its therapeutic potential. Furthermore, in vivo studies could help to confirm the relevance of the signaling pathways identified in vitro and potentially uncover new systemic effects. nih.gov For example, studies on related lignans (B1203133) from Schisandra have demonstrated in vivo efficacy in models of lung inflammation and diabetic nephropathy, suggesting a promising avenue for this compound research. nih.govnih.gov
Structure-Activity Relationship Studies
The relationship between the chemical structure of this compound and its biological activity is an area ripe for exploration. nih.govrsc.org Systematic modification of this compound's functional groups could reveal which parts of the molecule are essential for its activity. For example, research on talaumidin (B544479) derivatives, which share a similar tetrahydrofuran (B95107) core, has shown that the diphenyl structure is a crucial moiety and that methyl groups on the tetrahydrofuran ring can enhance neurotrophic activity. researchgate.net Similar studies on this compound could involve synthesizing a series of analogues with alterations to the aromatic rings and the tetrahydrofuran core to establish a clear structure-activity relationship (SAR). researchcommons.org This knowledge is fundamental for the rational design of more potent and selective derivatives.
Development of this compound Analogues for Enhanced Activity
Building upon SAR studies, the development of this compound analogues with improved pharmacological properties is a logical next step. The goal would be to synthesize new compounds that exhibit enhanced potency, better bioavailability, and increased target specificity. mdpi.com For instance, the synthesis of various diastereomers of related lignans has shown that stereochemistry can significantly impact biological activity. researchgate.net A divergent synthesis approach, which allows for the creation of multiple analogues from a common intermediate, could be a highly efficient strategy. researchgate.net By creating a library of this compound analogues, researchers can screen for compounds with superior therapeutic profiles, potentially leading to the development of new drug candidates.
Potential Therapeutic Applications Beyond Inflammation
While the primary focus of this compound research has been on its anti-inflammatory properties, its potential in other therapeutic areas should not be overlooked. escholarship.orgchemfaces.com Research has indicated that this compound possesses anti-proliferative and antioxidant activities. chemfaces.comresearchgate.net It has shown good anti-proliferation effects on prostate cancer cells (PC3) with an IC50 of 44.2 μM and antioxidant activity with an IC50 of 26.0 μM. chemfaces.comresearchgate.net Other lignans from Schisandra have demonstrated a wide range of biological activities, including anticancer, neuroprotective, and hepatoprotective effects. arabjchem.orgnih.gov Given these precedents, future investigations should explore the efficacy of this compound in models of cancer, neurodegenerative diseases, and liver disorders. researchgate.netresearchgate.net For example, some studies have already pointed towards the neuroprotective effects of compounds with a similar structure to this compound. researchgate.net
Biosynthetic Pathway Elucidation in Schisandra chinensis
Understanding how this compound is naturally synthesized in Schisandra chinensis is a fundamental research question with significant implications. arabjchem.org The biosynthetic pathway of dibenzocyclooctadiene lignans, a major class of compounds in Schisandra, is not yet fully elucidated. frontiersin.org It is known that coniferyl alcohol is a precursor for various lignans. frontiersin.org Research has identified a coniferyl alcohol acyltransferase (CFAT) in S. chinensis, an enzyme involved in the early steps of the pathway. frontiersin.org Future research utilizing transcriptomics, proteomics, and gene-silencing techniques could help to identify the specific enzymes and intermediate compounds involved in the complete biosynthetic route to this compound. Elucidating this pathway could enable the biotechnological production of this compound and its analogues through metabolic engineering in microbial or plant systems, offering a sustainable and scalable source for this valuable compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Chicanin (C₂₀H₂₂O₅) in laboratory settings?
- Methodological Guidance :
- Synthesis : Use lignan extraction protocols from Schisandra species (e.g., column chromatography with silica gel and gradient elution) .
- Characterization : Employ NMR (¹H and ¹³C) and HPLC-MS to verify purity (≥99%) and structural integrity. Cross-reference spectral data with published lignan profiles .
- Data Table :
| Parameter | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| LogP | 3.88 |
| PSA | 57.15 Ų |
Q. How should researchers handle solubility limitations of this compound in preclinical studies?
- Methodological Guidance :
- Optimize solvent systems using dimethyl sulfoxide (DMSO) or ethanol, ensuring concentrations align with toxicity thresholds (e.g., <0.1% DMSO in cell cultures). Refer to solvent compatibility tables for dose preparation .
- Example Solubility Data :
| Concentration (mM) | Volume (mL) per 10 mg |
|---|---|
| 1 mM | 29.21 mL |
| 10 mM | 2.92 mL |
Q. What safety protocols are critical when working with this compound in vitro and in vivo?
- Methodological Guidance :
- Follow OSHA guidelines for handling fine powders (use fume hoods, PPE). For in vivo studies, adhere to animal ethics protocols (e.g., NIH guidelines for dose conversion based on body surface area) .
- Dose Conversion Table :
| Species | Weight (kg) | Dose Multiplier (Km) |
|---|---|---|
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
Advanced Research Questions
Q. How can researchers design experiments to elucidate this compound’s mechanism of action in inhibiting pro-inflammatory pathways (e.g., p38 MAPK, IκB-α)?
- Methodological Guidance :
- Use LPS-induced inflammation models in macrophages. Apply dose-response assays (1–50 μM) and Western blotting to quantify phosphorylation levels. Include positive controls (e.g., dexamethasone) and validate with kinase activity assays .
- Key Parameters :
- IC₅₀ calculation via nonlinear regression.
- Time-course experiments to track transient phosphorylation effects.
Q. How should contradictory findings in this compound’s bioactivity across studies be addressed?
- Methodological Guidance :
- Conduct meta-analyses to identify confounding variables (e.g., solvent differences, cell line specificity). Use factorial experimental designs to isolate factors like oxidative stability or metabolite interference .
- Example Workflow :
Replicate prior studies under controlled conditions.
Apply LC-MS to detect degradation products.
Use statistical tools (ANOVA with post-hoc tests) to resolve discrepancies.
Q. What strategies improve the translational relevance of this compound’s anti-inflammatory effects from in vitro to in vivo models?
- Methodological Guidance :
- Optimize pharmacokinetic parameters (e.g., bioavailability via co-administration with cyclodextrins). Use transgenic animal models (e.g., NF-κB reporter mice) to track real-time effects .
- Key Metrics :
| Parameter | Target |
|---|---|
| Plasma Half-life | >4 hours |
| Tissue Distribution | Liver > Lung > Spleen |
Q. How can researchers evaluate this compound’s synergistic effects with existing anti-inflammatory compounds?
- Methodological Guidance :
- Apply combination index (CI) models (e.g., Chou-Talalay method). Test ratios of this compound with NSAIDs (e.g., aspirin) in fibroblast cultures. Use isobolograms to classify synergism vs. antagonism .
- Data Interpretation :
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, animal strain genetic backgrounds) in supplementary materials .
- Statistical Rigor : Predefine sample sizes (power analysis) and use blinded data analysis to reduce bias .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
